molecular formula C7H9D5O2 B591123 Methyl hexanoate - d5 CAS No. 1394230-20-6

Methyl hexanoate - d5

Cat. No.: B591123
CAS No.: 1394230-20-6
M. Wt: 135.22
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl hexanoate - d5 can be synthesized by the esterification of hexanoic acid with deuterated methanol (CD₃OD). The reaction typically requires an acid catalyst such as sulfuric acid (H₂SO₄) and is conducted under reflux conditions to drive the reaction to completion .

Industrial Production Methods: Industrial production of methyl hexanoate involves the esterification of hexanoic acid with methanol in the presence of an acid catalyst. The process is scaled up to produce multi-tonne quantities for use as a flavoring agent .

Types of Reactions:

    Oxidation: Methyl hexanoate can undergo oxidation to form hexanoic acid.

    Reduction: Reduction of methyl hexanoate can yield hexanol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like ammonia (NH₃) or amines can be used under basic conditions.

Major Products:

    Oxidation: Hexanoic acid.

    Reduction: Hexanol.

    Substitution: Various amides or esters depending on the nucleophile used.

Scientific Research Applications

Methyl hexanoate - d5 is used in various scientific research applications:

Mechanism of Action

The mechanism of action of methyl hexanoate - d5 involves its metabolism and incorporation into biological systems. As a deuterated compound, it is used to study the metabolic pathways and interactions with enzymes and other molecular targets. The deuterium atoms provide a distinct mass difference, allowing for precise tracking in mass spectrometry studies.

Comparison with Similar Compounds

    Ethyl hexanoate: Similar ester with an ethyl group instead of a methyl group.

    Propyl hexanoate: Similar ester with a propyl group.

    Butyl hexanoate: Similar ester with a butyl group.

Uniqueness: Methyl hexanoate - d5 is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. This property allows for more accurate and detailed analysis in various scientific research applications compared to its non-deuterated counterparts .

Properties

{ "Design of the Synthesis Pathway": "Methyl hexanoate - d5 can be synthesized using the esterification reaction between hexanoic acid - d5 and methanol in the presence of a catalyst.", "Starting Materials": ["Hexanoic acid - d5", "Methanol", "Catalyst"], "Reaction": [ "Add hexanoic acid - d5 and methanol to a round-bottom flask", "Add a catalyst such as sulfuric acid or p-toluenesulfonic acid to the flask", "Heat the mixture under reflux for several hours", "Allow the mixture to cool and separate the product from the reaction mixture", "Purify the product by distillation or chromatography" ] }

CAS No.

1394230-20-6

Molecular Formula

C7H9D5O2

Molecular Weight

135.22

Purity

95% min.

Synonyms

Methyl hexanoate - d5

Origin of Product

United States

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